Tetrahydrothiophen-3-one
Tetrahydrothiophen-3-one
Dihydro-3(2H)-thiophenone, also known as tetrahydro-thiophen-3-one or 3-thiacyclopentanone, belongs to the class of organic compounds known as thiolanes. These are organic compounds containing thiolane, a five-member saturated ring containing four carbon atoms and a sulfur atom. Dihydro-3(2H)-thiophenone is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, dihydro-3(2H)-thiophenone is primarily located in the cytoplasm. Dihydro-3(2H)-thiophenone is a buttery, clam, and garlic tasting compound that can be found in coffee and coffee products and nuts. This makes dihydro-3(2H)-thiophenone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1003-04-9
VCID:
VC20980026
InChI:
InChI=1S/C4H6OS/c5-4-1-2-6-3-4/h1-3H2
SMILES:
C1CSCC1=O
Molecular Formula:
C4H6OS
Molecular Weight:
102.16 g/mol
Tetrahydrothiophen-3-one
CAS No.: 1003-04-9
Cat. No.: VC20980026
Molecular Formula: C4H6OS
Molecular Weight: 102.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dihydro-3(2H)-thiophenone, also known as tetrahydro-thiophen-3-one or 3-thiacyclopentanone, belongs to the class of organic compounds known as thiolanes. These are organic compounds containing thiolane, a five-member saturated ring containing four carbon atoms and a sulfur atom. Dihydro-3(2H)-thiophenone is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, dihydro-3(2H)-thiophenone is primarily located in the cytoplasm. Dihydro-3(2H)-thiophenone is a buttery, clam, and garlic tasting compound that can be found in coffee and coffee products and nuts. This makes dihydro-3(2H)-thiophenone a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 1003-04-9 |
| Molecular Formula | C4H6OS |
| Molecular Weight | 102.16 g/mol |
| IUPAC Name | thiolan-3-one |
| Standard InChI | InChI=1S/C4H6OS/c5-4-1-2-6-3-4/h1-3H2 |
| Standard InChI Key | DSXFPRKPFJRPIB-UHFFFAOYSA-N |
| SMILES | C1CSCC1=O |
| Canonical SMILES | C1CSCC1=O |
| Boiling Point | 175.00 °C. @ 760.00 mm Hg |
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